molecular formula C14H19NaO5S B1613760 sodium 4-(octanoyloxy)benzenesulfonate CAS No. 89740-12-5

sodium 4-(octanoyloxy)benzenesulfonate

Cat. No.: B1613760
CAS No.: 89740-12-5
M. Wt: 322.35 g/mol
InChI Key: QQCFZHDSEJSLKF-UHFFFAOYSA-M
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Description

Sodium 4-(octanoyloxy)benzenesulfonate is an organic compound with the molecular formula C({14})H({19})NaO(_{5})S. It is a sodium salt derivative of 4-(octanoyloxy)benzenesulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(octanoyloxy)benzenesulfonate typically involves the esterification of 4-hydroxybenzenesulfonic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

  • Esterification Reaction:

      Reactants: 4-hydroxybenzenesulfonic acid, octanoyl chloride, pyridine.

      Conditions: The reaction is carried out under reflux conditions with an inert atmosphere to prevent moisture interference.

      Product: 4-(octanoyloxy)benzenesulfonic acid.

  • Neutralization:

    • The resulting 4-(octanoyloxy)benzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(octanoyloxy)benzenesulfonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield 4-hydroxybenzenesulfonic acid and octanoic acid.

    Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Hydrolysis: 4-hydroxybenzenesulfonic acid and octanoic acid.

    Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

Sodium 4-(octanoyloxy)benzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.

    Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers.

Mechanism of Action

Sodium 4-(octanoyloxy)benzenesulfonate can be compared with other similar surfactants:

    Sodium dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain, providing stronger hydrophobic interactions.

    Sodium 4-(decanoyloxy)benzenesulfonate: Similar structure but with a decanoyl group, offering different solubility and micelle formation properties.

Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for applications requiring moderate surfactant strength.

Comparison with Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Sodium 4-(decanoyloxy)benzenesulfonate
  • Sodium 4-(hexanoyloxy)benzenesulfonate

This comprehensive overview highlights the significance of sodium 4-(octanoyloxy)benzenesulfonate in various fields, emphasizing its versatile applications and unique properties

Properties

IUPAC Name

sodium;4-octanoyloxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5S.Na/c1-2-3-4-5-6-7-14(15)19-12-8-10-13(11-9-12)20(16,17)18;/h8-11H,2-7H2,1H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFZHDSEJSLKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073703
Record name Octanoic acid, 4-sulfophenyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89740-12-5
Record name Octanoic acid, 4-sulfophenyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089740125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 4-sulfophenyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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